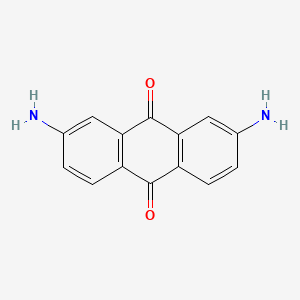

2,7-Diaminoanthraquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNHYKBXQOSFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209235 | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-44-7 | |

| Record name | 2,7-Diamino-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Diaminoanthraquinones

The study of anthraquinone (B42736) derivatives has a rich history, initially driven by their intense and stable colors, which made them invaluable as dyes for the textile industry. researchgate.netmdpi.com Anthraquinone dyes, known for their fused aromatic ring structure, are highly resistant to degradation, a property that ensures long-lasting coloration. frontiersin.org The industrial synthesis of these compounds, often starting from materials like phthalic anhydride (B1165640), marked a significant advancement in chemical manufacturing. researchgate.net

Over time, the focus of research expanded beyond their pigment properties as scientists began to uncover the diverse biological, photochemical, and redox activities of the anthraquinone core. researchgate.net This led to investigations into their therapeutic potential, with numerous natural and synthetic anthraquinones being studied for anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov The development of important anticancer drugs such as doxorubicin (B1662922) and mitoxantrone, which contain the anthraquinone scaffold, underscored the medicinal chemistry significance of this class of compounds. nih.govbiointerfaceresearch.com

Within this broader context, diaminoanthraquinones (DAAQs) emerged as a particularly interesting subclass. acs.orgnih.gov Early research focused on isomers like 1,4- and 1,5-diaminoanthraquinone (B86024) as intermediates for creating a spectrum of synthetic dyes. dakenchem.comscirp.org As analytical and synthetic techniques became more sophisticated, researchers began to explore how the position of the amino groups influences the molecule's properties. This led to more targeted research on specific isomers, including 2,7-diaminoanthraquinone, and their potential use in applications beyond traditional dyeing, such as in the development of specialized polymeric materials and as agents in medicinal chemistry. biointerfaceresearch.comscirp.orgacs.org

Contemporary Significance and Emerging Research Trajectories of Anthraquinone Based Systems

In recent years, research into anthraquinone-based systems has rapidly expanded, moving into cutting-edge areas of materials science, energy, and medicine. nih.gov The inherent properties of the anthraquinone (B42736) core—such as its redox activity, structural rigidity, and rich π-electron system—make it an ideal platform for designing functional molecules. researchgate.net

A significant area of contemporary research is in energy storage. The reversible redox behavior of quinones makes them excellent candidates for use in batteries and supercapacitors. researchgate.net For instance, 2,7-Diaminoanthraquinone has been covalently modified onto the surface of graphene to create a composite material with high specific capacitance and good cycling stability, demonstrating its potential for green and efficient energy storage devices. smolecule.com

In the field of materials science, anthraquinone derivatives are being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics. dakenchem.comsolubilityofthings.com Their ability to absorb and convert light makes them suitable for solar cells, while their conductive properties are valuable in the development of organic semiconductors. dakenchem.comsolubilityofthings.com N-substituted diaminoanthraquinones have found use in liquid crystal display (LCD) panels and materials for nonlinear optics. acs.orgnih.gov Furthermore, photoinitiating systems based on diaminoanthraquinones have been developed for the free-radical photopolymerization used in 3D printing, enabling the rapid creation of complex polymer nanocomposites. biointerfaceresearch.comacs.org

The photocatalytic properties of anthraquinones are also a major research focus. nih.gov They can act as photosensitizers and electron transfer mediators, which is useful for addressing environmental challenges like pollutant degradation. nih.gov Research is also ongoing to immobilize anthraquinones on substrates like graphene to overcome limitations such as low electrical conductivity and enhance their practical application in areas like wastewater treatment. nih.gov The scientific community's interest in these compounds is driven by their structural versatility and the potential to fine-tune their properties for specific, high-value applications. researchgate.net

Scope and Research Focus on 2,7 Diaminoanthraquinone Within Advanced Organic Chemistry

Strategies for the Preparation of this compound Precursors

The synthesis of this compound fundamentally relies on the preparation of its precursors, which involves the formation of the core anthraquinone structure and the subsequent introduction of amino groups.

Oxidative Routes to Anthraquinone Scaffolds

The creation of the anthraquinone framework is a critical first step. Several oxidative methods are employed to produce this tricyclic aromatic ketone. One of the most common industrial methods is the oxidation of anthracene, which is typically sourced from coal tar. nih.gov Another significant route involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and benzene (B151609), which forms o-benzoylbenzoic acid. This intermediate is then cyclized to yield the anthraquinone scaffold. nih.gov Additionally, the Diels-Alder reaction, utilizing a dienophile like naphthoquinone or benzoquinone with 1,3-butadiene, presents another viable synthetic pathway to the anthraquinone core. nih.gov These oxidative strategies provide the foundational structure upon which further functionalization to produce this compound can occur.

Reductive Conversion of Nitro-Anthracene Intermediates to Amino-Anthraquinones

The introduction of amino groups onto the anthraquinone scaffold is most commonly achieved through the reduction of corresponding nitro-anthracene intermediates. acs.orgnih.gov The precursor, 2,7-dinitroanthraquinone, is synthesized from anthrone. acs.orgnih.gov This dinitro compound is then subjected to reduction to yield this compound. chemicalbook.com

Common reducing agents used for this transformation include tin(II) chloride (SnCl₂) in ethanol, which selectively reduces the nitro groups to amino groups. acs.org Other methods for the reduction of dinitroanthraquinones to their diamino counterparts include the use of sodium sulfide (B99878) or catalytic hydrogenation. smolecule.comchemicalbook.com For instance, the reduction of 1,5-dinitroanthraquinone (B1294578) to 1,5-diaminoanthraquinone (B86024) is a well-established process. chemicalbook.com Similarly, 1,8-dinitroanthraquinone (B85473) can be reduced to 1,8-diaminoanthraquinone. These reductive processes are crucial for the synthesis of various diaminoanthraquinone isomers, including the 2,7-isomer.

Functionalization and Derivatization Routes for this compound Analogs

Once this compound is synthesized, it serves as a versatile building block for the creation of a wide range of analogs with tailored properties through various functionalization and derivatization reactions.

N-Substitution Methodologies for Modified Diaminoanthraquinones

The amino groups of this compound are reactive sites that can undergo N-substitution reactions to produce modified derivatives. These reactions allow for the introduction of various alkyl or aryl groups, leading to changes in the molecule's physical and chemical properties. For example, N-substituted diaminoanthraquinones have found applications in liquid crystal display (LCD) panels and nonlinear optics. nih.govacs.org The synthesis of these derivatives can be achieved through reactions such as the condensation of the amino groups with aldehydes or ketones to form Schiff bases. smolecule.com Another approach involves the acetylation of the amino groups followed by amination to introduce different substituents. For instance, N-alkylated derivatives of other diaminoanthraquinones, such as 4,5-diamino-1,8-dihydroxyanthraquinone, have been synthesized by reacting the amino derivatives with alkyl halides. researchgate.net These methodologies enable the fine-tuning of the properties of diaminoanthraquinones for specific applications.

π-Extension Strategies for Enhanced Conjugation Systems in Diaminoanthraquinones

To enhance the electronic and optical properties of this compound, strategies to extend its π-conjugated system are employed. A key approach is the introduction of π-extendable anchoring groups onto the anthraquinone core. nih.govacs.org This can be challenging due to the relatively inactive nature of the benzene rings in diaminoanthraquinones towards common electrophilic substitution reactions. nih.govacs.org

A successful strategy involves the bromination of the diaminoanthraquinone core, followed by Sonogashira coupling reactions to introduce acetylene-based linkers. nih.govacs.org This method allows for the sequential installation of an increasing number of π-linkers, leading to a systematic bathochromic (red) shift in both the absorption and emission spectra. nih.govresearchgate.net This extension of the π-system also leads to a selective stabilization of the lowest unoccupied molecular orbital (LUMO), which is crucial for applications in organic electronics. nih.govresearchgate.net For example, a series of 1,5-diaminoanthraquinone-based building blocks with a sequentially increasing number of triisopropylsilyl (TIPS)-acetylene units have been synthesized, demonstrating tunable optoelectronic properties. nih.govacs.orgresearchgate.net

Incorporation into Polymeric Architectures through Condensation Reactions

This compound can serve as a monomer in condensation polymerization reactions to create novel polymeric materials. smolecule.com The amino groups of the diaminoanthraquinone can react with other difunctional monomers, such as epoxy resins, to form cross-linked polymeric structures. scirp.orgchemijournal.com This process, a type of step-growth polymerization, results in the formation of polymeric dyes or pigments. scirp.orgscispace.com

In a typical synthesis, this compound is reacted with a diepoxide, such as poly(bisphenol A-co-epichlorohydrin), in a suitable solvent like xylene. scirp.orgchemijournal.com The resulting polymeric materials exhibit properties that are a combination of the anthraquinone chromophore and the polymer backbone, offering advantages like improved thermal stability and insolubility in common solvents. scirp.org The properties of these polymeric dyes, such as their color and fastness, can be tuned by varying the weight fraction of the diaminoanthraquinone in the polymer. scirp.orgchemijournal.com

Synthesis of Heterocyclic Fused Derivatives (e.g., Imidazo-anthraquinone Structures)

The synthesis of heterocyclic fused derivatives from diaminoanthraquinones is a significant area of research for creating novel compounds with enhanced electronic and biological properties. However, the direct synthesis of fused heterocycles like imidazo-anthraquinones from this compound presents considerable steric and geometric challenges.

The formation of an imidazole (B134444) ring, for instance, typically requires a 1,2-diamine (ortho-diamine) precursor, which allows for condensation with aldehydes or carboxylic acids to form the five-membered heterocyclic ring. Numerous studies report the successful synthesis of anthra[1,2-d]imidazole-6,11-diones using 1,2-diaminoanthraquinone (B157652) as the starting material. In these reactions, the adjacent amino groups readily undergo cyclocondensation.

In contrast, the amino groups in this compound are located on separate aromatic rings and are positioned distally from one another. This spatial arrangement makes the intramolecular cyclization required to form a single fused heterocyclic ring, such as imidazole, across both amine functionalities sterically impossible.

Consequently, the synthetic focus for this compound shifts from direct ring fusion to the modification and derivatization at the amino groups themselves. These transformations serve to build more complex structures appended to the main anthraquinone framework. For example, a common strategy involves the acylation of the amino groups, which can then be followed by further substitutions. A patented method describes the acetylation of this compound to produce an intermediate that can be further aminated to generate other 2,7-disubstituted derivatives. lookchem.com This approach highlights that the extension of the molecular structure from the 2,7-isomer is achieved through substitution reactions on the exocyclic amino groups rather than through the fusion of new heterocyclic rings onto the anthraquinone core.

Catalytic Approaches in this compound Synthesis and Chemical Modification

Catalysis offers powerful tools for both the efficient synthesis of the this compound scaffold and its subsequent chemical modification, enabling the creation of a diverse range of functional molecules under mild and selective conditions.

The synthesis of this compound itself can be achieved through various routes, with catalytic methods offering significant advantages. One of the most prominent modern techniques is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of carbon-nitrogen bonds and can be employed to synthesize diaminoanthraquinones from their corresponding dihalo-anthraquinone precursors. For instance, the reaction of a 2,7-dichloroanthraquinone (B12467346) with an amine source in the presence of a palladium catalyst and a suitable ligand can afford this compound. This method is highly valued for its functional group tolerance and efficiency.

Beyond its synthesis, catalytic methods are extensively used to chemically modify this compound, transforming it into a variety of derivatives with tailored properties. These modifications often target the reactive amino groups or the aromatic backbone.

Catalytic Acetylation: A fundamental modification is the acetylation of the amino groups. This reaction can be catalyzed by a base such as pyridine, where this compound is treated with acetic anhydride to yield 2,7-diacetylaminoanthraquinone. This transformation is often a preliminary step for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful catalytic tools for forming new carbon-carbon bonds. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, has been successfully applied to diaminoanthraquinone derivatives. In one study, a diethynyl-diaminoanthraquinone derivative was coupled with iodobenzene (B50100) using a Pd(PPh₃)₂Cl₂/CuI catalyst system. This reaction proceeds under mild conditions and allows for the π-extension of the anthraquinone core, which can significantly alter its optoelectronic properties.

Photocatalysis: Derivatives of this compound are also emerging as potent photocatalysts. Anthraquinones, in general, are known for their photochemical properties, acting as photosensitizers that can generate reactive oxygen species (ROS) upon light exposure. nih.gov A heterogeneous photocatalyst was developed by chemically modifying silica (B1680970) nanoparticles with a diaminoanthraquinone (DAAQ) derivative. This SNPs-DAAQ material demonstrated significant catalytic activity in several visible-light-driven reactions, including the reductive dehalogenation of aryl halides and the oxidative cross-dehydrogenative coupling of N-aryl-1,2,3,4-tetrahydroisoquinolines. The robust nature of this heterogeneous catalyst allows for its recovery and reuse over multiple cycles, highlighting a key advantage of this catalytic approach.

The table below summarizes key research findings on the catalytic modification of diaminoanthraquinone derivatives.

| Reaction Type | Starting Material | Catalyst System | Reagents | Product Type | Research Finding |

| Sonogashira Coupling | 1,5-Diamino-2,6-diethynylanthracene-9,10-dione | Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene, Triethylamine/THF | π-Extended Diaminoanthraquinone | Successfully extended the anthraquinone core via C-C bond formation under mild conditions, demonstrating a method to tune electronic properties. |

| Photocatalytic Dehalogenation | Aryl Halides | SNPs-DAAQ (heterogeneous) | Isopropanol, Visible Light | Dehalogenated Arenes | The diaminoanthraquinone-based catalyst effectively promoted the reductive dehalogenation of various aryl halides under visible light. |

| Photocatalytic C-H/N-H Cross-Coupling | N-Aryl-1,2,3,4-tetrahydroisoquinoline | SNPs-DAAQ (heterogeneous) | Nitromethane, Visible Light | C-C Coupled Product | The catalyst enabled the oxidative cross-dehydrogenative coupling to form a new C-C bond, showcasing its utility in oxidative transformations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. While specific spectral data for the 2,7-isomer is not extensively detailed in readily available literature, the principles of its analysis are well-established google.comwhiterose.ac.uk.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The symmetry of the 2,7-disubstituted pattern simplifies the aromatic region. The protons at positions 1 and 8 would be chemically equivalent, as would the protons at positions 3 and 6, and those at 4 and 5. This equivalence leads to a more straightforward spectrum than in less symmetrical isomers. The amino protons would typically appear as a broader signal, and their chemical shift can be sensitive to solvent and concentration. The integration of these signals confirms the ratio of different types of protons, while the coupling patterns (splitting of signals) reveal which protons are adjacent to one another, confirming their positions on the aromatic rings.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

| Aromatic Protons (Ar-H) | 6.5 - 8.5 | Reveals the electronic environment of the anthraquinone core; coupling patterns confirm substitution. |

| Amine Protons (-NH₂) | 4.0 - 6.0 (variable) | Confirms the presence of amino groups; shift is sensitive to hydrogen bonding and solvent. |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. In this compound, the spectrum would show signals for the carbonyl carbons, the carbons directly bonded to the amino groups (C2, C7), and the other distinct aromatic carbons. The carbonyl carbons are highly deshielded and appear far downfield. The carbons attached to the electron-donating amino groups are shielded relative to their counterparts in unsubstituted anthraquinone and appear at a higher field. This technique is crucial for confirming the number of unique carbon environments, which directly reflects the molecule's symmetry and substitution pattern google.comdatapdf.com.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

| Carbonyl (C=O) | 180 - 190 | Confirms the presence and electronic environment of the quinone carbonyl groups. |

| Aromatic (C-NH₂) | 145 - 155 | Identifies the carbons directly attached to the nitrogen atoms. |

| Aromatic (C-H & C-C) | 110 - 140 | Differentiates the remaining carbon atoms of the aromatic skeleton. |

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for unambiguously establishing the substitution pattern of complex aromatic systems. For this compound, an HMBC experiment would show correlations between the amine protons and the carbons at positions 2, 3, and 7. Likewise, correlations would be observed between specific aromatic protons and carbons across the rings, including the carbonyl carbons. For instance, the proton at position 1 would show a correlation to the carbonyl carbon at position 9. These through-bond correlations provide definitive proof of the atomic connectivity, leaving no ambiguity about the 2,7-substitution pattern.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of light promotes electrons from a ground state to a higher energy excited state. The anthraquinone core itself has characteristic absorptions, but the presence of the two amino groups as powerful auxochromes significantly alters the spectrum. These groups extend the conjugation and introduce n–π* and π–π* transitions that shift the absorption maxima to longer wavelengths (a bathochromic shift), causing the compound to absorb visible light and thus appear colored mdpi.comgoogle.com. Polymers and materials incorporating this compound show strong absorption bands attributed to these π–π* transitions, often appearing around 450 nm mdpi.com. The unique electronic and photophysical properties imparted by this structure make it a valuable building block in materials science for applications such as electrochromic materials mdpi.comresearcher.life. The study of its emission properties (fluorescence) provides further insight into the behavior of its excited states, which is relevant for applications in sensors or organic light-emitting diodes (OLEDs).

| Transition Type | Approximate Wavelength Region | Description |

| π → π | 400 - 500 nm | Intense absorption corresponding to the promotion of an electron from a π bonding orbital to a π antibonding orbital. Largely responsible for the color. |

| n → π | > 500 nm | Weaker absorption involving the promotion of a non-bonding electron (from nitrogen or oxygen) to a π antibonding orbital. |

Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HR-ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and assessing its purity. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio escholarship.org. For this compound (C₁₄H₁₀N₂O₂), the calculated exact mass is 238.0742 g/mol nih.gov. HR-ESI-MS can measure this mass with precision in the parts-per-million (ppm) range, which serves to confirm the elemental composition and, therefore, the molecular formula. This technique is invaluable for verifying the identity of a synthesized product. Furthermore, mass spectrometry is highly sensitive for detecting ions of different masses, making it an excellent tool for purity assessment by revealing the presence of any unreacted starting materials, byproducts, or other impurities.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox Activity Investigations

This compound is a redox-active molecule, meaning it can be reversibly oxidized and reduced by gaining or losing electrons. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study molecules with unpaired electrons (paramagnetic species), such as radical ions. When this compound is used as a redox-active center in materials for applications like aqueous zinc-ion batteries, it undergoes electrochemical cycling where it forms radical anions (upon reduction) or radical cations (upon oxidation) mdpi.comresearchgate.net. EPR spectroscopy is the primary tool for investigating these transient radical species. The resulting EPR spectrum provides information about the electronic structure and environment of the unpaired electron, confirming the role of the this compound moiety as the site of redox activity and offering insights into the stability and delocalization of the radical species within the molecular framework researchgate.netmdpi.com.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. measurlabs.commicronanalytical.com The FTIR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm its molecular structure.

The analysis involves passing infrared light through a sample and measuring which wavelengths are absorbed. gantep.edu.tr The resulting spectrum is a plot of transmittance against wavenumber (cm⁻¹). Key vibrations associated with specific functional groups appear at distinct wavenumbers. For this compound, the crucial functional groups are the amino (-NH₂) groups and the carbonyl (C=O) groups on the anthraquinone core.

Research on related diaminoanthraquinone compounds shows typical spectral regions of interest. The N-H stretching vibrations of the primary amine groups are expected in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the quinone is typically strong and appears around 1670-1660 cm⁻¹. asianpubs.org Aromatic C=C stretching vibrations are observed in the 1650-1450 cm⁻¹ range, while C-N stretching can be found around 1300 cm⁻¹. asianpubs.orgchemijournal.com

Table 1: Representative FTIR Absorption Bands for Diaminoanthraquinone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3204 | asianpubs.org |

| Carbonyl (C=O) | C=O Stretch | 1664 - 1676 | asianpubs.org |

| Aromatic Ring | C=C Stretch | 1650 - 1450 | asianpubs.org |

| Aromatic Ring | =C-H Stretch | 3063 | asianpubs.org |

| Amine (C-N) | =C-N Stretch | ~1300 | asianpubs.org |

This table presents generalized data from studies on diaminoanthraquinone derivatives and may not represent the exact peaks for this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

X-ray Diffraction (XRD) is a primary non-destructive technique for analyzing the crystalline structure of materials. rigaku.com By bombarding a sample with X-rays and measuring the angles at which the rays are diffracted, a unique diffraction pattern is generated, which acts as a fingerprint for the crystalline solid. rigaku.com This pattern provides information on the atomic arrangement, crystal phase, and degree of crystallinity.

For this compound, XRD analysis confirms its crystalline nature. Studies on related anthraquinone-based covalent organic frameworks (COFs) demonstrate how XRD is used to identify specific crystal planes. mdpi.com For instance, in a study on isomeric anthraquinone-based COFs, distinct diffraction peaks at specific 2θ angles were assigned to different crystal planes, such as (100), (110), and (200). mdpi.com While specific XRD data for pure this compound is not detailed in the provided results, analysis of its derivatives and related structures shows that it forms ordered, crystalline solids. mdpi.comuni-muenchen.deiaea.org The diffraction pattern's peak positions are dictated by Bragg's Law (nλ = 2dsinθ), which relates the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). rigaku.com

Table 2: Example XRD Peak Assignments for an Anthraquinone-Based Covalent Organic Framework

| 2θ Angle (°) | Assigned Crystal Plane | Reference |

|---|---|---|

| 3.4 | (100) | mdpi.com |

| 6.0 | (110) | mdpi.com |

| 7.0 | (200) | mdpi.com |

| 26.5 | π-π stacking | mdpi.com |

This table is based on data for 2,6-diaminoanthraquinone-based COF and serves as an example of how XRD data is interpreted.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology Characterization

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and morphology. carleton.edu The interaction of the electron beam with the sample produces various signals, including secondary electrons, which are primarily used to create high-resolution, three-dimensional-like images of the surface. carleton.eduminia.edu.eg

SEM analysis of materials derived from diaminoanthraquinones reveals their physical form at the micro-scale. For example, in the study of anthraimidazolediones synthesized from 1,2-diaminoanthraquinone, SEM images showed distinct morphologies such as bundles of needle-shaped nanowires and ordered hemispherical particle assemblies. rsc.org This demonstrates that the final morphology is influenced by the molecular structure and synthesis conditions. rsc.org The technique allows for the visualization of particle shape, size, and aggregation, which are critical properties in materials science applications. iyte.edu.tr For this compound-based materials, SEM can reveal features like nanoflower structures assembled from nanosheets or the uniform distribution of particles on a substrate. researchgate.netustb.edu.cn

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. csinordic.comeag.com When the electron beam from the SEM strikes the sample, it causes atoms to emit characteristic X-rays. bruker.com The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the sample. thermofisher.com

For this compound (C₁₄H₁₀N₂O₂), an EDX analysis would be expected to show peaks corresponding to carbon (C), nitrogen (N), and oxygen (O). mdpi.comnih.gov This technique can also create elemental maps, which visually display the distribution of these elements across the sample's surface. eag.combruker.com Research on covalent organic frameworks derived from diaminoanthraquinones has used EDX to confirm the uniform distribution of C, N, and O throughout the material's structure, corroborating data from other techniques like X-ray Photoelectron Spectroscopy (XPS). mdpi.comustb.edu.cn This confirms the successful and homogeneous incorporation of the diaminoanthraquinone monomer into the final structure.

Table 3: Expected Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Theoretical % by Mass |

|---|---|---|---|

| Carbon | C | 12.01 | 70.58% |

| Hydrogen | H | 1.01 | 4.23% |

| Nitrogen | N | 14.01 | 11.76% |

| Oxygen | O | 16.00 | 13.43% |

Theoretical percentages are calculated based on the molecular formula C₁₄H₁₀N₂O₂.

Computational and Theoretical Investigations of 2,7 Diaminoanthraquinone Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to determine the electronic structure of anthraquinone (B42736) derivatives, providing a foundation for understanding their reactivity and physical properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that correlates with the chemical reactivity and kinetic stability of the molecule. nih.gov

For anthraquinone dyes, DFT calculations are used to model the energies and spatial distributions of these orbitals. The introduction of amino groups at the 2 and 7 positions is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to the parent anthraquinone molecule. This reduction in the energy gap is typically associated with a bathochromic (red) shift in the molecule's absorption spectrum. acs.org The distribution of electron density in the HOMO is generally located on the electron-donating amino groups and the aromatic rings, while the LUMO is typically centered on the electron-withdrawing carbonyl groups of the anthraquinone core. acs.org

Table 1: Representative Frontier Molecular Orbital Parameters Specific calculated values for 2,7-diaminoanthraquinone are not available in the surveyed literature. The table below is a template for how such data would be presented.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.govmdpi.com It is the primary method for predicting UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govaip.org For molecules like this compound, TDDFT calculations can identify the nature of the transitions, such as whether they are localized π→π* transitions on the aromatic system or intramolecular charge-transfer (ICT) transitions from the amino groups to the anthraquinone core. acs.org The accuracy of TDDFT predictions can depend significantly on the choice of the functional. mdpi.com

Table 2: Predicted Electronic Transitions for Aminoanthraquinone Systems Specific calculated values for this compound are not available in the surveyed literature. The table illustrates typical data obtained from TDDFT calculations for related compounds.

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | Data Not Available | Data Not Available | HOMO → LUMO (ICT) |

| S₀ → S₂ | Data Not Available | Data Not Available | π → π* |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core, lone pair, and bonding orbitals. By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilizing energy associated with these interactions. For this compound, NBO analysis would be used to investigate the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n→π* interactions), which contributes to the stability and electronic properties of the molecule. nih.gov

Quantum Chemical Calculations for Intermolecular Interactions and Solvation Phenomena

The behavior of this compound in the condensed phase is governed by its interactions with neighboring molecules, including other solute molecules or solvent molecules. Quantum chemical calculations are essential for elucidating these interactions.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. mdpi.com Computational models can simulate this behavior. By performing TDDFT calculations with a Polarizable Continuum Model (PCM) or in explicit solvent, it is possible to predict how the absorption spectrum of this compound would shift in different solvents. nih.gov In binary solvent mixtures, one solvent component may preferentially solvate the dye molecule. Theoretical models can be employed to understand this "preferential solvation," which can lead to non-linear changes in spectroscopic properties as a function of the solvent mixture's composition.

Polarizable Continuum Model (PCM) Calculations for Solvent Effects

The Polarizable Continuum Model (PCM) is a widely utilized method in computational chemistry for simulating the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. wikipedia.org This approach treats the solvent as a continuous, polarizable medium, which significantly reduces the computational cost of simulations. wikipedia.org The model calculates the molecular free energy of solvation by summing three components: the electrostatic contribution (Ges), the dispersion-repulsion contribution (Gdr), and the energy required to create the solute cavity within the solvent (Gcav). wikipedia.org Several variations of the PCM exist, including the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), which are available in quantum chemical software packages like Gaussian and GAMESS. wikipedia.org

PCM is particularly effective in scenarios where electrostatic interactions between the solute and solvent are dominant. researchgate.netresearchgate.net For instance, studies have shown that for certain chiral molecules, DFT/PCM calculations accurately predict the variation in specific rotation in solvents like cyclohexane, acetone, methanol, and acetonitrile, where electrostatic effects are primary. researchgate.netresearchgate.net However, the model has limitations when non-electrostatic effects, such as hydrogen bonding or other specific short-range interactions, play a more significant role. wikipedia.orgresearchgate.net In such cases, agreement with experimental data may be less precise, as observed for solvents like carbon tetrachloride, benzene (B151609), and chloroform (B151607). researchgate.netresearchgate.net

In the context of diaminoanthraquinone (DAAQ) systems, PCM calculations have been employed to understand solvent effects on their electronic and photophysical properties. For example, while investigating a series of DAAQ-based building blocks, PCM calculations using chloroform as the solvent were performed to analyze their UV-vis spectra. nih.gov Although in this specific study the PCM calculations did not reveal additional insights beyond the gas-phase computations, the model remains a valuable tool for qualitatively understanding how a polar solvent environment influences the electronic structure of DAAQ derivatives. nih.gov The optoelectronic properties of DAAQs are known to be influenced by a π → π* transition, and in polar solvents, DAAQ can exist in a dipolar form, making the study of solvent effects crucial. nih.govacs.org

Table 1: Components of Molecular Free Energy of Solvation in PCM

| Component | Symbol | Description |

|---|---|---|

| Electrostatic | Ges | Represents the electrostatic interactions between the solute and the solvent continuum. |

| Dispersion-Repulsion | Gdr | Accounts for the van der Waals interactions (attraction and repulsion) between the solute and solvent. |

Computational Studies on Redox Potentials and Electron Transfer Mechanisms

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the redox properties and electron transfer mechanisms of anthraquinone derivatives. researchgate.net These studies are crucial for designing novel organic materials for applications such as redox flow batteries. jcesr.orgnih.gov A key finding from these computational investigations is the strong correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energy of a molecule and its reduction potential. researchgate.netjcesr.org This relationship serves as a valuable descriptor for screening large libraries of potential anthraquinone-based molecules for energy storage applications. jcesr.org

Simulations have shown that the electrochemical window of anthraquinone (AQ) can be systematically tuned by introducing various functional groups. jcesr.orgsdu.dk Electron-donating groups, such as amino (–NH₂) and hydroxyl (–OH) groups, tend to decrease the electron affinity of the quinone, resulting in lower redox potentials. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitrile (–CN), sulfonic acid (–SO₃H), and nitro (–NO₂) increase the redox potential. nih.govsdu.dk The number and position of these substituents also have a significant impact; for example, full substitution with EWGs generally leads to the highest redox potentials. researchgate.netsdu.dk

For this compound, the two amino groups act as electron-donating substituents, which would be predicted to lower its redox potential compared to the parent anthraquinone molecule. Computational studies on various substituted anthraquinones allow for the prediction of these shifts. For instance, the effect of different numbers of electron-donating (methyl) and electron-withdrawing (chloro) groups on the electrochemical window has been systematically illustrated through computational models. jcesr.org

Beyond predicting redox potentials, computational studies also shed light on electron transfer (ET) mechanisms. In the context of bioelectrochemistry, anthraquinone derivatives have been studied as molecular bridges to facilitate electron transfer between enzymes and electrodes. aau.dk The design of these bridges, including the nature of their substituents, can control the alignment of the enzyme, which is critical for achieving efficient direct electron transfer (DET). aau.dk For example, an anthraquinone functionalized with an anionic sulfonate group was found to be particularly effective in promoting DET for fructose (B13574) dehydrogenase. aau.dk These insights into how molecular structure dictates ET pathways are invaluable for the rational design of biosensors and biofuel cells. aau.dk

Table 2: Effect of Substituent Groups on the Redox Potential of Anthraquinones

| Substituent Type | Example Groups | Effect on Redox Potential | Rationale |

|---|---|---|---|

| Electron-Donating | –NH₂, –OH, –CH₃ | Decrease | Increases electron density on the quinone core, making reduction less favorable. nih.gov |

Structure-Property Relationship Modeling and Predictive Analysis for Designed Derivatives

Structure-property relationship modeling is a cornerstone of computational chemistry, enabling the prediction of molecular properties and the rational design of new functional materials. For anthraquinone and its derivatives, including this compound, these models are used to understand and predict a wide range of properties, from solubility to optoelectronic behavior. acs.orgnih.gov

Quantitative structure-property relation (QSPR) studies have been successfully applied to model the solubility of anthraquinone derivatives in various media, such as supercritical carbon dioxide. nih.gov By developing linear (multiple linear regression) and nonlinear (artificial neural network) models, researchers can establish relationships between molecular descriptors and solubility, allowing for accurate predictions for new, unsynthesized compounds. nih.gov

In the realm of optoelectronics, computational studies have been instrumental in understanding how structural modifications to the diaminoanthraquinone (DAAQ) core can tune its properties. nih.govacs.org For example, a systematic study on 1,5-DAAQ derivatives with an increasing number of π-extendable anchoring groups showed a predictable bathochromic (red) shift in both absorption and emission spectra. nih.gov These studies also revealed that such modifications can selectively stabilize the LUMO level, a key parameter for applications in organic electronics. nih.gov The symmetry of the substituted DAAQ molecule was also found to influence its photophysical properties, with more symmetric derivatives exhibiting different transition dipole moments compared to less symmetric ones. nih.gov

Predictive analysis based on these models provides valuable guidance for synthetic chemists. By exploring the effects of different substituents and their positions on the anthraquinone framework, researchers can pre-screen candidate molecules for desired characteristics. sdu.dkx-mol.net For instance, DFT calculations can predict how different electron-withdrawing groups will alter the HOMO-LUMO gap, which in turn affects the color and electronic properties of the dye. researchgate.net This computational pre-screening accelerates the discovery of high-performance materials, such as high-dichroic-ratio dyes for liquid crystal displays, by focusing experimental efforts on the most promising candidates. x-mol.net The combination of molecular dynamics and DFT simulations allows for a detailed analysis of how dye structure influences alignment within a host material, transition dipole orientation, and absorption spectra, providing a comprehensive understanding of the structure-property landscape. x-mol.net

Table 3: Predicted Effects of Structural Modifications on Diaminoanthraquinone Properties

| Structural Modification | Predicted Property Change | Application Area |

|---|---|---|

| Increasing π-conjugation | Bathochromic shift in absorption/emission, stabilization of LUMO. nih.gov | Organic Electronics, Dyes |

| Addition of electron-withdrawing groups | Reduction of HOMO-LUMO gap, increased redox potential. sdu.dkresearchgate.net | Photovoltaics, Redox Flow Batteries |

| Altering substituent position | Changes in molecular symmetry, affecting transition dipole moments and dichroism. nih.govx-mol.net | Liquid Crystal Displays, Nonlinear Optics |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Anthraquinone |

| Benzene |

| Carbon tetrachloride |

| Chloroform |

| Cyclohexane |

| Fructose dehydrogenase |

Advanced Materials Science Applications of 2,7 Diaminoanthraquinone and Its Derivatives

Electrochemical Energy Storage and Conversion Technologies

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage due to their potential for low cost and safety. chemrxiv.orgrsc.org Anthraquinone (B42736) derivatives have been extensively studied as active materials in these batteries. Specifically, 1,4-diaminoanthraquinones have been identified as promising redox-active molecules with multiple accessible oxidation states. acs.org A highly soluble 1,4-diaminoanthraquinone derivative, Me-TEG-DAAQ, has been synthesized for use in nonaqueous symmetric redox flow batteries. acs.org This derivative demonstrated the ability to achieve concentrations greater than 1 mol L⁻¹ while retaining the reversible electrochemical properties of the diaminoanthraquinone core. acs.org

Furthermore, research has focused on extending the lifetime of anthraquinone-based flow batteries by addressing molecular decomposition. chemrxiv.org A method for the electrochemical regeneration of 2,6-dihydroxy-anthraquinone (DHAQ) has been demonstrated. chemrxiv.org This process can convert decomposition products back into the active DHAQ molecule, thereby recovering the battery's capacity and rebalancing the state of charge of the electrolytes. chemrxiv.org This regeneration strategy is also effective for other derivatives like anthraquinone-2,7-disulfonate and may be applicable to a broader range of water-soluble organic molecules with an anthraquinone core. chemrxiv.org

Redox Flow Batteries and Electro-Swing Carbon Capture Devices with Diaminoanthraquinone Derivatives

Derivatives of diaminoanthraquinone are emerging as significant materials in energy storage and environmental technology. In the field of nonaqueous redox flow batteries (RFBs), these compounds are noted for their ability to exist in multiple, electrochemically accessible oxidation states. mdpi.com For instance, 1,4-diaminoanthraquinone (DAAQ) derivatives have been identified as promising redox-active molecules capable of displaying up to five distinct oxidation states: a neutral state, two reduced states, and two oxidized states. mdpi.com This multi-redox capability stems from the combination of the quinone functionality, which undergoes reduction, and the amine groups, which can be oxidized. mdpi.com A key challenge has been the low solubility of DAAQs in common polar organic solvents. mdpi.com To overcome this, researchers have synthesized derivatives like 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ). This modification results in a highly soluble compound that is miscible with polar organic solvents like acetonitrile. bohrium.com Cyclic voltammetry studies of this derivative show two reversible cathodic and two reversible anodic one-electron transitions, with a large voltage separation of 2.7 V between the outermost redox couples, highlighting its potential for high energy density RFBs. mdpi.combohrium.com

In the realm of carbon capture, anthraquinone derivatives are central to an electrochemical method known as electro-swing adsorption (ESA). researchgate.net This technology utilizes the ability of quinones to reversibly bind with carbon dioxide (CO2) upon electrochemical reduction. researchgate.netmrforum.com The process involves quinone-based electrodes, often a polymer like polyanthraquinone on a carbon nanotube composite, within an electrochemical cell. researchgate.netrsc.org When a negative voltage is applied, the quinone is reduced and its affinity for CO2 increases, leading to the capture of CO2 molecules to form a stable complex. researchgate.netmrforum.comrsc.org Reversing the voltage oxidizes the quinone, which lowers its affinity for CO2 and causes the captured gas to be released in a concentrated stream. researchgate.netrsc.org This isothermal process, operating at ambient temperature and pressure, offers a potentially more energy-efficient alternative to traditional thermal swing methods. researchgate.netrsc.org While specific studies on 2,7-diaminoanthraquinone are not detailed, the fundamental redox mechanism of the anthraquinone core is the key driver of this technology, with amino and hydroxy substituents being studied to tune the CO2 binding properties. mrforum.com

Supercapacitors and Pseudocapacitive Electrode Materials based on Functionalized Carbon Architectures

One approach involves covalently modifying reduced graphene oxide (RGO) with 2,6-diaminoanthraquinone (B87147) (DAQ) molecules. jku.at This DQ-RGO composite material combines the pseudocapacitance from the fast, reversible redox reactions of DAQ with the high conductivity and surface area of the graphene scaffold. jku.at This results in a material with high specific capacitance and excellent cycling stability. jku.at Another strategy is to anchor 2,6-diaminoanthraquinone onto amino-functionalized biomass porous carbon via strong hydrogen bonding. nih.gov The carbonyl (C=O) sites on the DAQ molecule provide additional pseudocapacitance through rapid redox reactions. nih.gov

Furthermore, poly(1,5-diaminoanthraquinone) (PDAA) has been synthesized in various nanostructures, such as nanoparticles, nanotubes, and nanoribbons, for use as electrode materials. researchgate.net The morphology of the nanostructure significantly influences the electrochemical performance; for instance, PDAA nanotubes have demonstrated the highest specific capacitance and best rate capability. researchgate.net Flexible electrodes have also been fabricated by coating carbon cloth with PDAA, resulting in composites with high areal capacitance and extraordinary cycling stability, making them suitable for flexible solid-state supercapacitors. nih.gov

Performance of Diaminoanthraquinone-Based Supercapacitor Electrodes

| Electrode Material | Specific Capacitance | Current Density | Cycling Stability | Reference |

|---|---|---|---|---|

| 2,6-Diaminoanthraquinone on Graphene (DQ-RGO) | 332 F g⁻¹ | 1 A g⁻¹ | 81.8% retention after 5000 cycles | jku.at |

| Poly(1,5-diaminoanthraquinone) Nanotubes | 353 F g⁻¹ | 1 A g⁻¹ | - | researchgate.net |

| Poly(1,5-diaminoanthraquinone) Nanoparticles | - | - | 111% retention after 10,000 cycles | researchgate.net |

| Poly(1,5-diaminoanthraquinone) on Carbon Cloth (ROCC@PDAA) | 1.3 F cm⁻² (areal) | 1 mA cm⁻² | 159% retention after 20,000 cycles | nih.gov |

Dye-Sensitized Solar Cells (DSSCs) as Sensitizers and Redox Shuttles

The application of anthraquinone derivatives as photosensitizers in dye-sensitized solar cells (DSSCs) has been explored, but with limited success. jku.atresearchgate.net Although anthraquinone dyes can be designed to have broad and intense absorption spectra in the visible region, their performance in DSSCs is generally very low. jku.atresearchgate.net Research into several anthraquinone dyes featuring carboxylic acid anchoring groups, designed to bind to the TiO2 semiconductor, revealed poor power conversion efficiencies. jku.at For example, one study on aminohydroxyanthraquinone derivatives reported a maximum power conversion efficiency of only 0.125%. jku.at

Organic Electrode Materials for Sodium Ion Batteries (SIBs)

Diaminoanthraquinone isomers have been investigated as potential organic electrode materials for sodium-ion batteries (SIBs), which are considered a promising alternative to lithium-ion technology due to the natural abundance of sodium. nih.govacs.org Specifically, 2,6-diaminoanthraquinone (2,6-NH2-AQ) has been studied as a potential anode material. acs.org The amino groups in 2,6-NH2-AQ induce a cathodic shift in the redox potential compared to unsubstituted anthraquinone, which is a desirable characteristic for an anode. acs.org

In a sodium-ion half-cell setup, thin-film electrodes of 2,6-NH2-AQ demonstrated a distinct electrochemical performance. acs.org The material exhibits an initial discharge capacity of 115 mAh g⁻¹, which is about half of its theoretical capacity of 225 mAh g⁻¹. acs.org The cycling stability was also evaluated, with the capacity decreasing to 48 mAh g⁻¹ after 50 cycles and further declining to 40 mAh g⁻¹ after 100 cycles. acs.org The potential of 2,6-diaminoanthraquinone as an anode has led to the proposal of a full-cell concept where it is paired with a cathode material like 1,5-dihydroxyanthraquinone, which exhibits a more positive redox potential, creating a potential difference of 0.44 V for an all-organic, anthraquinone-based SIB. acs.org

Electrochemical Performance of 2,6-Diaminoanthraquinone in a Sodium-Ion Half-Cell

| Parameter | Value | Reference |

|---|---|---|

| Theoretical Capacity | 225 mAh g⁻¹ | acs.org |

| Initial Discharge Capacity (1C rate) | 115 mAh g⁻¹ | acs.org |

| Discharge Capacity after 50 Cycles | 48 mAh g⁻¹ | acs.org |

| Discharge Capacity after 100 Cycles | 40 mAh g⁻¹ | acs.org |

Chemical Sensing and Imaging Systems

Development of Colorimetric and Fluorometric Sensors for Ionic Species (e.g., Cu2+, S2-, Hg2+, Bi3+)

Derivatives of diaminoanthraquinone have been successfully developed into highly selective and sensitive sensors for various ionic species. These sensors operate through colorimetric (naked-eye color change) and fluorometric (changes in fluorescence intensity) detection mechanisms.

A sensor for the sequential detection of copper (Cu2+) and sulfide (B99878) (S2-) ions was created by condensing 1,2-diaminoanthraquinone (B157652) with salicylaldehyde. The resulting compound exhibits a rapid color change from pink to blue and significant fluorescence quenching upon binding with Cu2+ ions. Subsequently, the addition of S2- ions restores the original color and fluorescence by displacing the Cu2+ from the sensor complex, enabling dual detection. This system demonstrates high selectivity for Cu2+ and S2- even in the presence of other common ions and has been used to create test strips for water analysis.

For the detection of heavy metals, an electrochemical sensor was constructed using a gold electrode modified with poly(1,2-diaminoanthraquinone) (p-1,2-DAAQ). This sensor was applied for the individual and simultaneous determination of bismuth (Bi3+) and mercury (Hg2+) ions using square-wave anodic stripping voltammetry. The modified electrode showed good linear responses and low detection limits for both ions in various water samples. Other diaminoanthraquinone-based sensors have also shown high selectivity for Hg2+.

Characteristics of Diaminoanthraquinone-Based Ion Sensors

| Target Ion(s) | Sensor Base | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Cu²⁺ | 1,2-diaminoanthraquinone derivative | Colorimetric & Fluorometric | 8.95 x 10⁻⁸ M | |

| S²⁻ | 1,2-diaminoanthraquinone derivative (sequential) | Colorimetric & Fluorometric | 1.36 x 10⁻⁷ M | |

| Bi³⁺ | poly(1,2-diaminoanthraquinone) | Electrochemical (SW-ASV) | 0.27 µg L⁻¹ | |

| Hg²⁺ | poly(1,2-diaminoanthraquinone) | Electrochemical (SW-ASV) | 0.3 µg L⁻¹ |

Fluorescent Probes for Biological Systems and Intracellular Imaging Applications

Diaminoanthraquinone-based compounds serve as effective fluorescent probes for detecting and imaging important species within biological systems. Their ability to enter cells and react with specific analytes to produce a fluorescent signal makes them valuable tools in cellular biology.

1,2-diaminoanthraquinone (DAA) is a well-established, nontoxic probe for the detection and imaging of nitric oxide (NO) in living cells and tissues. Aromatic ortho-diamines like DAA react with NO in the presence of oxygen to form a fluorescent triazole derivative. This reaction allows for the direct measurement and real-time kinetic imaging of intracellular NO production. acs.org For example, DAA has been used with laser scanning confocal microscopy to visualize NO production in cultured hippocampal neurons. acs.org The specificity of DAA for NO is confirmed by the dose-dependent increase in fluorescence with an NO donor and the inhibition of this fluorescence by an NO scavenger. acs.org

Furthermore, derivatives of diaminoanthraquinone designed for ion sensing have also been successfully applied to intracellular imaging. The same sensor developed from 1,2-diaminoanthraquinone for detecting Cu2+ and S2- was also used for cell imaging studies, demonstrating its applicability in biological contexts. This showcases the versatility of the diaminoanthraquinone scaffold in creating probes that can function in complex biological environments to visualize the distribution and concentration of specific analytes within cells.

Design Principles for Dual-Channel Sensor Systems

The development of advanced chemical sensors relies on principles that ensure high sensitivity, selectivity, and reliability. Dual-channel sensor systems represent a sophisticated approach, designed to minimize false positives and enhance detection accuracy by providing two distinct and correlated output signals in response to a single analyte. The core design principle involves integrating a recognition unit (receptor) with a signaling unit (transducer) that can generate simultaneous changes in two different physical properties, commonly fluorescence and colorimetric absorption.

The anthraquinone scaffold is an excellent candidate for such systems due to its inherent chromophoric and fluorophoric properties. For a molecule like this compound, the design of a dual-channel sensor would leverage its structural features in several ways:

Recognition and Signaling Integration: The amino groups at the 2 and 7 positions can act as binding sites for specific analytes, such as metal ions or anions, or they can be chemically modified to attach more complex receptor molecules. The binding event with the target analyte induces a change in the electronic structure of the anthraquinone core.

Dual-Signal Transduction: This electronic perturbation simultaneously affects both the absorption and emission of light. The change in absorption results in a visible color change (colorimetric channel), while the alteration of the fluorescence quantum yield or a shift in the emission wavelength provides the second signal (fluorometric channel). mdpi.com The correlation between these two signals provides a robust and self-validating analytical result.

Förster Resonance Energy Transfer (FRET): An alternative design involves creating a FRET pair. nih.govnih.gov In this setup, the this compound moiety could be functionalized to act as one part of a FRET pair (either donor or acceptor). The binding of an analyte to a receptor unit would then cause a conformational change, altering the distance between the FRET donor and acceptor and leading to a measurable change in the fluorescence emission ratio of the two fluorophores. nih.gov

Polymeric and Composite Material Science

Polymeric Pigments and Cross-linked Resins for Advanced Coatings and Plastics

The integration of dye molecules into polymeric structures creates advanced materials with superior durability and stability compared to traditional monomeric dyes. Diaminoanthraquinones are particularly effective in this role because their amino functional groups can readily participate in polymerization reactions. By reacting this compound with bifunctional monomers like epoxy resins, novel polymeric pigments can be synthesized through step-growth condensation polymerization. scirp.orgchemijournal.com

In this process, the primary amine groups (-NH2) of the diaminoanthraquinone attack the epoxide rings of a resin, such as Poly(Bisphenol A-co-epichlorohydrin), leading to the formation of a cross-linked, colored polymer. chemijournal.com The anthraquinone unit is thus covalently bonded into the polymer backbone, which has several key advantages:

Enhanced Stability: Unlike conventional dyes that are merely dispersed in a polymer matrix, these covalently bonded pigments are immobilized, preventing them from migrating, leaching, or subliming out of the material, especially at elevated temperatures. researchgate.net

Improved Fastness: The resulting colored resins exhibit excellent light fastness and chemical resistance because the chromophore is an integral part of the stable polymer network. chemijournal.comscirp.org Research on related diaminoanthraquinone isomers shows that light fastness properties can be significantly improved, with ratings increasing with higher weight fractions of the anthraquinone monomer in the polymer. chemijournal.com

Processability: These polymeric pigments can be used to color various plastics, such as polylactic acid (PLA), polymethylmethacrylate (PMMA), and polyethylene (PE), either by solution casting or melt casting. scirp.orgresearchgate.net They can also be incorporated as pigments in advanced paint and coating formulations. chemijournal.com

This approach transforms the this compound molecule from a simple colorant into a functional building block for high-performance colored materials suitable for demanding applications in automotive coatings, durable plastics, and specialty textiles.

Covalent Functionalization of Carbon Nanomaterials (e.g., Graphene) for Enhanced Electrochemical Performance

The covalent functionalization of carbon nanomaterials like graphene with redox-active molecules is a key strategy for developing high-performance energy storage devices. This compound is an ideal candidate for this purpose due to its two reactive amino groups and the inherent electrochemical activity of the anthraquinone core. The process typically involves a nucleophilic displacement reaction between the amino groups of the diaminoanthraquinone and the epoxy groups present on the surface of graphene oxide (GO). This reaction covalently grafts the anthraquinone molecules onto the graphene sheets.

This covalent linkage creates a composite material that synergistically combines the properties of both components:

High Electrical Conductivity: The graphene framework provides an excellent conductive pathway for rapid electron transport.

Faradaic Pseudocapacitance: The grafted anthraquinone units undergo fast and reversible redox reactions, contributing a high pseudocapacitance that adds to the electrical double-layer capacitance of the graphene.

Research on the closely related isomer, 2,6-diaminoanthraquinone (DQ), demonstrates the effectiveness of this strategy. A composite material of DQ covalently bonded to reduced graphene oxide (DQ-RGO) has shown outstanding electrochemical performance as a supercapacitor electrode. The material combines the Faraday pseudocapacitance from DQ with the double-layer capacitance of graphene, resulting in superior energy storage capabilities. scirp.org

Table 1: Electrochemical Performance of 2,6-Diaminoanthraquinone-Graphene Composite

| Performance Metric | Value | Conditions |

|---|---|---|

| Specific Capacitance | 332 F g⁻¹ | at 1 A g⁻¹ current density |

| Rate Capability | 72.9% capacitance retention | at 50 A g⁻¹ current density |

| Cycling Stability | 81.8% of initial capacitance | after 5000 cycles |

| Asymmetric Supercapacitor Energy Density | 14.2 W h kg⁻¹ | with Thionine-graphene positive electrode |

| Asymmetric Supercapacitor Power Density | 0.763 kW kg⁻¹ | - |

| Asymmetric Supercapacitor Cycling Stability | 80% of initial capacitance | after 8000 cycles at 5 A g⁻¹ |

Data sourced from a study on the 2,6-diaminoanthraquinone isomer. scirp.org

The bifunctional nature of this compound allows it to act as a robust linker, enhancing the structural integrity of the composite and ensuring a stable and high-performance electrode material for next-generation supercapacitors and batteries.

Conjugated Porous Polymers with Enhanced Stability and Conductivity

Conjugated porous polymers (CPPs) and conjugated microporous polymers (CMPs) are a class of materials that merge permanent porosity with π-conjugated backbones, making them highly attractive for applications in energy storage and catalysis. Incorporating redox-active units like this compound into the polymer framework can create materials with exceptional stability and electrochemical performance.

These polymers are typically synthesized via cross-coupling reactions, such as Sonogashira-Hagihara or Buchwald-Hartwig couplings, which link the diaminoanthraquinone monomer with other aromatic building blocks. The resulting three-dimensional network structure offers several advantages:

High Stability: The rigid, cross-linked aromatic structure provides excellent thermal and chemical stability, which is crucial for long-term performance in devices like lithium-ion batteries. The porous network can accommodate the volume changes that occur during ion insertion and extraction, preventing the dissolution of the electrode material into the electrolyte and enhancing cycling stability.

Redox Activity: The anthraquinone core serves as the primary redox-active center, enabling the storage of charge through reversible electrochemical reactions.

Enhanced Conductivity: While many organic polymers suffer from low electronic conductivity, the π-conjugated system of these polymers facilitates electron transport. Furthermore, the introduction of nitrogen atoms from the diamino-functional groups can enhance conductivity and provide additional active sites for charge storage.

Research on anthraquinone-based CMPs has demonstrated their potential as high-performance cathode materials for lithium-ion batteries. These materials can deliver high discharge capacities and maintain a large percentage of their capacity over hundreds of cycles.

Table 2: Performance of Anthraquinone-Based Conjugated Microporous Polymers in Lithium-Ion Batteries

| Polymer Name | Initial Discharge Capacity | Capacity Retention | Cycling Conditions |

|---|---|---|---|

| TNAQ-CMP | 231 mAh g⁻¹ | 81% | over 300 cycles at 200 mA g⁻¹ |

| Py-A-CMP | 196.6 mAh g⁻¹ | - | at a C-rate of 0.1C |

| TPE-A-CMP | 164.7 mAh g⁻¹ | 99.3% | over 400 cycles |

Data sourced from studies on related anthraquinone-based CMPs. scirp.orgscispace.com

The combination of permanent porosity, a stable conjugated framework, and high redox activity makes CPPs derived from this compound promising candidates for next-generation energy storage systems.

Porous Frameworks: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Integration of this compound Derivatives as Ligands and Linkers in MOFs

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands, forming highly porous and ordered structures. The properties of a MOF can be precisely tuned by selecting the appropriate metal and organic linker. Derivatives of this compound, particularly those where the amino groups are converted to coordinating groups like carboxylates (e.g., 2,7-anthraquinonedicarboxylic acid), are excellent candidates for ligands in MOFs designed for electrochemical applications.

When used as a ligand, the 2,7-anthraquinone derivative serves two primary functions:

Structural Linker: It bridges the metal centers (e.g., Mn²⁺, Cu²⁺) to form the robust, porous framework of the MOF. The geometry of the 2,7-disubstituted ligand influences the resulting topology of the network.

Redox-Active Component: The anthraquinone core is electrochemically active and can undergo reversible redox reactions. This allows the MOF itself to act as the active material in a battery electrode, storing charge through the reaction of its carbonyl groups.

This dual functionality effectively prevents the common issue of small organic redox molecules dissolving in the battery electrolyte, thereby greatly enhancing cycling stability. Studies on MOFs constructed from 2,7-anthraquinonedicarboxylic acid (2,7-AQDC) have demonstrated their viability as cathode materials for lithium-ion batteries. For instance, a manganese-based MOF, Mn(2,7-AQDC), exhibited excellent cyclic stability and a high reversible capacity attributed to the redox reactions of both the anthraquinone ligand and the manganese ions. dntb.gov.ua The porous structure of the MOF facilitates rapid Li-ion transport, while π-π interactions between adjacent anthraquinone layers further stabilize the framework during charge-discharge cycles. dntb.gov.ua

Table 3: Electrochemical Performance of MOFs with 2,7-Anthraquinone Derivative Ligands

| MOF Material | Initial Specific Capacity | Capacity Retention | Number of Cycles | Metal Center |

|---|---|---|---|---|

| Cu(2,7-AQDC) | 147 mAh g⁻¹ | ~71% (105 mAh g⁻¹) | 50 | Copper (Cu) |

| Mn(2,7-AQDC) | 205 mAh g⁻¹ | 93% | 50 | Manganese (Mn) |

Data sourced from studies on MOFs using 2,7-anthraquinonedicarboxylic acid as the ligand. dntb.gov.ua

The integration of this compound derivatives into MOF structures provides a powerful method for creating stable, high-capacity electrode materials for advanced energy storage applications.

Incorporation of this compound into Covalent Organic Frameworks (COFs)

The integration of specific organic molecules into the crystalline, porous structures of Covalent Organic Frameworks (COFs) allows for the design of materials with tailored functions. While research often highlights the 2,6-isomer, the principles apply to the broader family of diaminoanthraquinones, including this compound. These molecules serve as functional building blocks, or linkers, in the construction of COFs. The inherent properties of the anthraquinone core, such as its redox activity and planarity, are imparted to the resulting COF material.

The synthesis of these COFs typically involves a condensation reaction between the diaminoanthraquinone monomer and a complementary linker molecule. A common approach is the solvothermal synthesis, where the monomers are heated in a solvent mixture. For instance, a COF can be synthesized by reacting 2,6-diaminoanthraquinone (DAAQ) with 1,3,5-triformylphloroglucinol (TFP) in a solution of dimethylacetamide, mesitylene, and acetic acid at 120°C. rsc.org This process results in a crystalline, porous framework with a stable ketoenamine linkage, which benefits from strong absorption in the visible light spectrum. nih.gov

The high porosity of these COFs provides easy access for substrates to reach the catalytically active sites and for products to diffuse out. rsc.org This structural advantage, combined with the inherent properties of the diaminoanthraquinone unit, makes these COFs highly effective in various applications. One significant application is in photocatalysis. Under visible light, the DAAQ-based COF can become photo-excited and activate C-H bonds through a direct hydrogen atom transfer (d-HAT) mechanism. rsc.orgnih.gov This allows for the generation of reactive carbon radicals, which can then participate in C-N or C-C coupling reactions, a critical process in organic synthesis. rsc.orgnih.gov A key advantage of these COF-based catalysts is their heterogeneous nature, which allows them to be easily separated from the reaction mixture by filtration or centrifugation and reused for multiple cycles without a noticeable decrease in catalytic performance. rsc.orgnih.gov

Another area of application is in energy storage. By condensing DAAQ with a different linker, such as hexachlorocyclotriphosphazene (HCCP), an ordered porous COF can be formed where the nitrogen of the DAAQ is covalently bonded to the phosphorus of the HCCP. researchgate.netacs.org This stable framework inhibits the dissolution of the redox-active anthraquinone unit in organic electrolytes, a common problem with small-molecule electrodes. researchgate.netacs.org This enhanced stability and the ordered porous structure, which facilitates ion diffusion, make these materials promising anodes for sodium-ion batteries. acs.org

Table 1: Properties and Applications of Diaminoanthraquinone-based COFs

| COF Name | Monomers | Key Properties | Application | Research Finding |

|---|---|---|---|---|

| DAAQ-COF | 2,6-diaminoanthraquinone (DAAQ), 1,3,5-triformylphloroglucinol (TFP) | Crystalline, porous, stable ketoenamine linkage, strong visible light absorption. rsc.orgnih.gov | Recyclable photocatalyst for C-H functionalization. rsc.orgnih.gov | Catalyzes C-N and C-C coupling reactions via direct hydrogen atom transfer; reusable for at least six cycles without loss of efficiency. rsc.orgnih.gov |